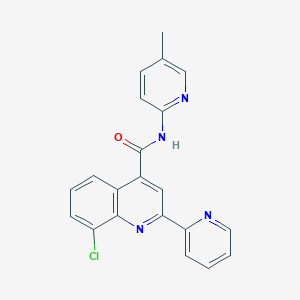

![molecular formula C22H20N4O3 B4621388 N-[2-({[3-(1H-咪唑-1-基)丙基]氨基}羰基)苯基]-1-苯并呋喃-2-甲酰胺](/img/structure/B4621388.png)

N-[2-({[3-(1H-咪唑-1-基)丙基]氨基}羰基)苯基]-1-苯并呋喃-2-甲酰胺

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including techniques such as the aza-Wittig reaction, which is critical for constructing imidazole-containing frameworks. For example, the synthesis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate through the aza-Wittig reaction showcases the complexity and precision required in synthesizing such compounds, highlighting the importance of carefully selected conditions and reactants to achieve the desired molecular architecture (Deng et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this family often features planar ring systems, as seen in similar synthesized molecules. For instance, the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, as found in related structures, is essentially planar, demonstrating the significance of molecular geometry in dictating the potential chemical reactivity and interactions of such compounds (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be influenced by the presence of the imidazole ring, known for its role in forming hydrogen bonds and its basicity. Compounds like N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide highlight the versatility of imidazole-containing compounds in undergoing various chemical reactions, including interactions with anilines and mercury(II) chloride (Balewski & Kornicka, 2021).

Physical Properties Analysis

The physical properties of such compounds are often characterized by their solid-state structure, which can be elucidated through X-ray crystallography. The crystal packing and intermolecular interactions, such as weak C—H⋯O hydrogen bonds, play a crucial role in determining the stability and physical form of these compounds, as observed in related structures (Deng et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the functional groups present in the compound. Imidazole rings, benzofuran moieties, and carboxamide groups each contribute to the overall chemical behavior, allowing for a diverse range of chemical reactions and interactions. The synthesis and study of related compounds, such as N-substituted imidazolylbenzamides, provide insight into the potential chemical applications and reactivity patterns of these complex molecules (Morgan et al., 1990).

科学研究应用

结构和合成研究

- 通过氮杂-维蒂希反应合成的乙酸(2,5-二氧代-1-苯基-2,3-二氢-1H,5H-1-苯并呋喃[3,2-d]咪唑并[1,2-a]嘧啶-3-基)酯的结构分析展示了类似咪唑和苯并呋喃衍生物的平面性和晶体堆积特征。这一见解有助于理解生物系统中相关化合物的结构完整性和潜在相互作用 (S. Deng 等,2010).

- 研究 2-苯基-4-(氨基甲基)咪唑作为潜在抗精神病剂,合成的目的是探索多巴胺 D2 受体结合,表明相关咪唑衍生物的治疗潜力和合成途径 (A. Thurkauf 等,1995).

潜在治疗应用

- 苯并呋喃-7-甲酰胺作为聚(ADP-核糖)聚合酶-1 (PARP-1) 抑制剂的研究突出了苯并呋喃衍生物在癌症治疗中的治疗应用。这项研究强调了结构特征在增强治疗功效中的重要性 (孙京李等,2012).

- 联苯苯并噻唑-2-甲酰胺衍生物的合成和体内利尿活性说明了苯并噻唑和甲酰胺官能团在开发新的利尿剂中的潜力。此类研究对于识别新的治疗剂至关重要 (M. Yar & Zaheen Hasan Ansari,2009).

抗菌和抗氧化活性

属性

IUPAC Name |

N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c27-21(24-10-5-12-26-13-11-23-15-26)17-7-2-3-8-18(17)25-22(28)20-14-16-6-1-4-9-19(16)29-20/h1-4,6-9,11,13-15H,5,10,12H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONGVVXXVCXGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(=O)NCCCN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)

![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)

![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)

![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)

![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)

![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)

![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)